Cas no 83647-43-2 ((3-bromo-2-methylphenyl)methanol)

(3-Bromo-2-methylphenyl)methanol is a brominated aromatic alcohol with the molecular formula C₈H₉BrO. This compound is characterized by a hydroxymethyl group (–CH₂OH) and a bromine substituent on a methyl-substituted benzene ring, making it a versatile intermediate in organic synthesis. Its structure allows for further functionalization, particularly in Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions, enabling the synthesis of complex aromatic derivatives. The presence of both bromine and hydroxyl groups offers selectivity in modifications, making it valuable in pharmaceutical and agrochemical research. High purity grades are available to ensure consistent performance in synthetic applications. Proper handling is advised due to potential reactivity hazards.
(3-bromo-2-methylphenyl)methanol structure
83647-43-2 structure
Product Name:(3-bromo-2-methylphenyl)methanol
CAS No:83647-43-2
MF:C8H9BrO
MW:201.060461759567
MDL:MFCD11847531
CID:668761
PubChem ID:10035697
Update Time:2025-05-19

(3-bromo-2-methylphenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-methylbenzyl Alcohol
    • (3-Bromo-2-methylphenyl)methanol
    • 3-bromo-2-methylBenzenemethanol
    • 3-Bromo-2-methyl-benzenemethanol
    • Benzenemethanol, 3-bromo-2-methyl
    • BENZENEMETHANOL, 3-BROMO-2-METHYL-
    • (3-Bromo-2-methyl-phenyl)-methanol
    • 3-Bromo-2-methylbenzenemethanol (ACI)
    • AS-19890
    • 2-Methyl-3-bromo-phenylmethanol
    • SCHEMBL147988
    • DB-366076
    • CS-W000403
    • SY030258
    • AKOS014882525
    • SB38933
    • XYDXDWXAAQXHLK-UHFFFAOYSA-N
    • EN300-120528
    • MFCD11847531
    • 83647-43-2
    • (3-bromo-2-methylphenyl) methanol
    • Z1263881346
    • DTXSID30434495
    • (3-bromo-2-methylphenyl)methanol
    • MDL: MFCD11847531
    • Inchi: 1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
    • InChI Key: XYDXDWXAAQXHLK-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=C(CO)C=CC=1

Computed Properties

  • Exact Mass: 199.98368g/mol
  • Monoisotopic Mass: 199.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.481±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 103-104 ºC (benzene )
  • Boiling Point: 286.4±25.0 ºC (760 Torr),
  • Flash Point: 127.0±23.2 ºC,
  • Solubility: Slightly soluble (3.6 g/l) (25 º C),

(3-bromo-2-methylphenyl)methanol Security Information

(3-bromo-2-methylphenyl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FU110-100mg
(3-bromo-2-methylphenyl)methanol
83647-43-2 97%
100mg
45CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FU110-250mg
(3-bromo-2-methylphenyl)methanol
83647-43-2 97%
250mg
92CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FU110-5g
(3-bromo-2-methylphenyl)methanol
83647-43-2 97%
5g
532.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FU110-1g
(3-bromo-2-methylphenyl)methanol
83647-43-2 97%
1g
131.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FU110-20g
(3-bromo-2-methylphenyl)methanol
83647-43-2 97%
20g
1746.0CNY 2021-07-14
abcr
AB447936-250 mg
(3-Bromo-2-methylphenyl)methanol, 95%; .
83647-43-2 95%
250MG
€67.30 2022-08-31
Apollo Scientific
OR16662-1g
3-Bromo-2-methylbenzyl alcohol
83647-43-2 97%
1g
£15.00 2025-02-19
Apollo Scientific
OR16662-5g
3-Bromo-2-methylbenzyl alcohol
83647-43-2 97%
5g
£25.00 2025-02-19
Apollo Scientific
OR16662-25g
3-Bromo-2-methylbenzyl alcohol
83647-43-2 97%
25g
£104.00 2025-02-19
abcr
AB447936-1 g
(3-Bromo-2-methylphenyl)methanol, 95%; .
83647-43-2 95%
1g
€90.80 2023-04-22

(3-bromo-2-methylphenyl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 -
2.1 Reagents: Dibromomethane ,  Nitrous acid ,  Hydrogen bromide
Reference
Preparation of (dihalovinyl)benzyl esters as pesticides
, Germany, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Benzene ;  heated
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, reflux
2.2 Reagents: Ethyl acetate
Reference
Synthesis of the Phenylpyridal Scaffold as a Helical Peptide Mimetic
Bourne, Gregory T.; et al, Chemistry - A European Journal, 2010, 16(28), 8439-8445

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Water
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  2 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833
Scott, James S. ; et al, ACS Medicinal Chemistry Letters, 2020, 11(12), 2519-2525

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833
Scott, James S. ; et al, ACS Medicinal Chemistry Letters, 2020, 11(12), 2519-2525

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, reflux
1.2 Reagents: Ethyl acetate
Reference
Synthesis of the Phenylpyridal Scaffold as a Helical Peptide Mimetic
Bourne, Gregory T.; et al, Chemistry - A European Journal, 2010, 16(28), 8439-8445

Production Method 6

Reaction Conditions
1.1 Reagents: Dibromomethane ,  Nitrous acid ,  Hydrogen bromide
Reference
Preparation of (dihalovinyl)benzyl esters as pesticides
, Germany, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Methanol ;  0 °C; 3 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation
Xu, Xi; et al, European Journal of Medicinal Chemistry, 2022, 233,

(3-bromo-2-methylphenyl)methanol Raw materials

(3-bromo-2-methylphenyl)methanol Preparation Products

(3-bromo-2-methylphenyl)methanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:83647-43-2)(3-bromo-2-methylphenyl)methanol
Order Number:A850429
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:30
Price ($):402.0
Email:sales@amadischem.com

Additional information on (3-bromo-2-methylphenyl)methanol

Introduction to (3-bromo-2-methylphenyl)methanol (CAS No. 83647-43-2)

(3-bromo-2-methylphenyl)methanol, with the CAS number 83647-43-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its brominated aromatic ring and a hydroxymethyl substituent, has garnered attention due to its versatile applications in synthetic chemistry and potential utility in drug development.

The structural features of (3-bromo-2-methylphenyl)methanol make it a valuable intermediate in the synthesis of more complex molecules. The presence of both a bromine atom and a hydroxymethyl group provides multiple reaction sites, enabling diverse chemical transformations. These include nucleophilic aromatic substitution, cross-coupling reactions, and etherification, among others. Such reactivity is highly advantageous for constructing intricate molecular architectures, which are often required in the design of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing brominated aromatic rings. The bromine atom, in particular, can enhance binding affinity to biological targets by influencing electronic properties and steric interactions. This has led to the investigation of (3-bromo-2-methylphenyl)methanol as a precursor in the synthesis of kinase inhibitors, anticancer agents, and other therapeutic compounds.

One of the most compelling areas of research involving (3-bromo-2-methylphenyl)methanol is its application in the development of small-molecule modulators of protein-protein interactions. These interactions are crucial for numerous cellular processes and are often implicated in diseases such as cancer and inflammatory disorders. By designing molecules that can selectively disrupt or enhance specific protein interactions, researchers aim to develop new treatments with improved efficacy and reduced side effects.

The hydroxymethyl group in (3-bromo-2-methylphenyl)methanol also offers opportunities for further functionalization. It can be oxidized to form aldehydes or carboxylic acids, or it can participate in etherification reactions to introduce diverse side chains. These modifications can fine-tune the pharmacokinetic properties of derived compounds, such as their solubility, metabolic stability, and target specificity.

Recent advances in computational chemistry have further facilitated the exploration of (3-bromo-2-methylphenyl)methanol derivatives. Molecular modeling techniques allow researchers to predict the binding modes of these compounds to biological targets with high accuracy. This has enabled the rational design of novel analogs with enhanced potency and selectivity. For instance, virtual screening campaigns have identified several derivatives of (3-bromo-2-methylphenyl)methanol that show promising activity against specific kinases involved in cancer progression.

The synthesis of these derivatives often involves multi-step organic transformations, requiring careful optimization to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular frameworks efficiently. Additionally, green chemistry principles are being increasingly adopted to minimize waste and improve sustainability in these synthetic processes.

In conclusion, (3-bromo-2-methylphenyl)methanol (CAS No. 83647-43-2) represents a versatile building block with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical modifications and biological applications, making it a valuable asset for medicinal chemists seeking to develop novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in addressing complex diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83647-43-2)(3-bromo-2-methylphenyl)methanol
A850429
Purity:99%
Quantity:100g
Price ($):402.0
Email